molecular formula C20H13N3O3 B13675619 2-[4-(4-Nitrophenoxy)phenyl]quinoxaline

2-[4-(4-Nitrophenoxy)phenyl]quinoxaline

Katalognummer: B13675619
Molekulargewicht: 343.3 g/mol
InChI-Schlüssel: XZSJBULSIPKHID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(4-Nitrophenoxy)phenyl]quinoxaline is a chemical compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a nitrophenoxy group attached to the phenyl ring, which is further connected to the quinoxaline core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Nitrophenoxy)phenyl]quinoxaline typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-bromo-1-(4-(4-nitrophenoxy)phenyl)ethanone with o-phenylenediamine in the presence of a catalyst. The reaction is carried out in a suitable solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures (around 90°C) for several hours . The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2-[4-(4-Nitrophenoxy)phenyl]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like nitric acid (HNO₃) or halogens (Cl₂, Br₂) are employed.

Major Products Formed

    Oxidation: Formation of 2-[4-(4-Aminophenoxy)phenyl]quinoxaline.

    Reduction: Formation of dihydroquinoxaline derivatives.

    Substitution: Formation of nitro or halogen-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-[4-(4-Nitrophenoxy)phenyl]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce DNA damage and inhibit cell proliferation . The compound can generate reactive oxygen species (ROS) and interfere with cellular processes, leading to apoptosis (programmed cell death) in cancer cells.

Vergleich Mit ähnlichen Verbindungen

2-[4-(4-Nitrophenoxy)phenyl]quinoxaline can be compared with other quinoxaline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C20H13N3O3

Molekulargewicht

343.3 g/mol

IUPAC-Name

2-[4-(4-nitrophenoxy)phenyl]quinoxaline

InChI

InChI=1S/C20H13N3O3/c24-23(25)15-7-11-17(12-8-15)26-16-9-5-14(6-10-16)20-13-21-18-3-1-2-4-19(18)22-20/h1-13H

InChI-Schlüssel

XZSJBULSIPKHID-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.